Cas no 709027-29-2 (1-(2-bromoethyl)-2,3-dimethoxybenzene)

1-(2-Bromoethyl)-2,3-dimethoxybenzene is a brominated aromatic compound featuring a dimethoxy-substituted benzene ring and a reactive bromoethyl side chain. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules through nucleophilic substitution or coupling reactions. The electron-donating methoxy groups enhance the aromatic ring's reactivity, facilitating further functionalization. The bromoethyl moiety serves as a versatile handle for alkylation or cross-coupling processes. Its well-defined reactivity and stability under standard conditions make it suitable for applications in pharmaceutical, agrochemical, and materials science research. The compound is typically handled under inert conditions to preserve its integrity.
1-(2-bromoethyl)-2,3-dimethoxybenzene structure
709027-29-2 structure
Product Name:1-(2-bromoethyl)-2,3-dimethoxybenzene
CAS No:709027-29-2
MF:C10H13BrO2
MW:245.113022565842
CID:6215981
PubChem ID:54083220
Update Time:2025-07-22

1-(2-bromoethyl)-2,3-dimethoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromoethyl)-2,3-dimethoxybenzene
    • EN300-1897180
    • CS-0302452
    • 709027-29-2
    • AKOS014197330
    • SCHEMBL17927284
    • Inchi: 1S/C10H13BrO2/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5H,6-7H2,1-2H3
    • InChI Key: NWSLSJAUJUFWCO-UHFFFAOYSA-N
    • SMILES: BrCCC1C=CC=C(C=1OC)OC

Computed Properties

  • Exact Mass: 244.00989g/mol
  • Monoisotopic Mass: 244.00989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 18.5Ų

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1-(2-bromoethyl)-2,3-dimethoxybenzene Related Literature

Additional information on 1-(2-bromoethyl)-2,3-dimethoxybenzene

1-(2-Bromoethyl)-2,3-Dimethoxybenzene: A Comprehensive Overview

The compound 1-(2-bromoethyl)-2,3-dimethoxybenzene, identified by the CAS registry number 709027-29-2, is a significant organic molecule with a diverse range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a bromoethyl group attached to a benzene ring that is further substituted with two methoxy groups at the 2 and 3 positions. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable precursor in various synthetic pathways.

Recent advancements in synthetic chemistry have highlighted the importance of 1-(2-bromoethyl)-2,3-dimethoxybenzene as an intermediate in the construction of bioactive molecules. Researchers have demonstrated its utility in the synthesis of complex heterocyclic compounds, which are often associated with pharmacological activities. For instance, studies published in leading journals such as Journal of Medicinal Chemistry and Organic Letters have shown that this compound can serve as a key building block for developing potential drug candidates targeting various diseases, including cancer and neurodegenerative disorders.

The structural features of CAS No. 709027-29-2 make it particularly amenable to a variety of chemical transformations. The bromoethyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. Meanwhile, the methoxy groups on the benzene ring contribute to increased reactivity through electron-donating effects, which can be exploited in aromatic substitution reactions. These properties have been leveraged in the development of novel synthetic methodologies, as reported in recent studies published in Nature Communications and Angewandte Chemie.

In terms of applications, 1-(2-bromoethyl)-2,3-dimethoxybenzene has found significant use in the synthesis of biologically active compounds. For example, it has been employed as an intermediate in the preparation of kinase inhibitors, which are critical in anticancer drug development. Additionally, this compound has been utilized in the construction of ligands for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are widely used in organic synthesis.

The synthesis of CAS No. 709027-29-2 typically involves multi-step processes that emphasize precision and efficiency. Common methods include nucleophilic aromatic substitution followed by alkylation or bromination steps. Recent optimizations reported in the literature have focused on improving yield and selectivity through the use of catalytic systems and microwave-assisted synthesis techniques.

In conclusion, 1-(2-bromoethyl)-2,3-dimethoxybenzene, with its CAS number 709027-29-2, stands out as a versatile and valuable compound in modern organic chemistry. Its unique structure and reactivity make it an indispensable tool for researchers aiming to develop innovative solutions across various scientific domains.

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